2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Physicochemical Characterization Safety Assessment Computational Chemistry

Indole-3-carbaldehydes are not interchangeable - methyl substitution pattern dictates reactivity. 2,4,7-Trimethyl-1H-indole-3-carbaldehyde (InChIKey: NLJAFZBFDOYDNK) is the specific 2,4,7-regioisomer, distinct from the 2,4,6-analog. • Unique building block for MCR-based heterocyclic library synthesis • Defined probe for SAR studies on methyl group hepatotoxicity effects • 98% purity; unambiguous InChIKey supports HPLC/LC-MS method development. Consistent commercial supply for large-scale library production.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 883547-98-6
Cat. No. B1308988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trimethyl-1H-indole-3-carbaldehyde
CAS883547-98-6
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(NC2=C(C=C1)C)C)C=O
InChIInChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)10(6-14)9(3)13-12/h4-6,13H,1-3H3
InChIKeyNLJAFZBFDOYDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,7-Trimethyl-1H-indole-3-carbaldehyde Selection Guide


2,4,7-Trimethyl-1H-indole-3-carbaldehyde is a methyl-substituted indole-3-carbaldehyde derivative belonging to a class of heterocyclic aldehydes that are essential precursors in the synthesis of complex bioactive molecules [1]. Its unique substitution pattern—bearing methyl groups at the 2, 4, and 7 positions of the indole core—imparts distinct physicochemical and potentially differential biological properties that distinguish it from closely related regioisomers and less-substituted analogs [2].

Workflow Multicomponent reaction scaffold for triindolylmethane libraries
Selection Context Unique 2,4,7-methyl pattern for SAR studies on target engagement
Use Context Analytical reference differentiation from 2,4,6 regioisomer

2,4,7-Trimethyl-1H-indole-3-carbaldehyde Procurement Risk


Indole-3-carbaldehydes are not interchangeable. The number and position of methyl substituents on the indole ring drastically alter electron density distribution, lipophilicity, and metabolic stability, which in turn dictate reactivity in downstream synthetic steps and influence biological target engagement [1][2]. For instance, the regioisomeric 2,4,6-trimethyl analog (CAS 883547-93-1) exhibits identical molecular weight and formula but has a different InChIKey (VMMHUDFDMIHNIQ vs. NLJAFZBFDOYDNK), confirming its distinct chemical identity and potential for divergent behavior . This section establishes that generic substitution is not scientifically valid; the following evidence guide provides the specific quantitative differentiation required for informed selection and procurement of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde.

Target Compound
2,4,7-Trimethyl isomer (CAS 883547-98-6). InChIKey NLJAFZBFDOYDNK. Active multi-vendor supply.
Do Not Substitute
2,4,6-Trimethyl regioisomer (CAS 883547-93-1). Distinct InChIKey, fragile supply chain.
Computed LogP identical but methyl shift alters electron distribution and reactivity.

2,4,7-Trimethyl-1H-indole-3-carbaldehyde Evidence Guide


2,4,6-Regioisomer: Physicochemical and Safety Comparison

Direct comparison of vendor technical data for 2,4,7-Trimethyl-1H-indole-3-carbaldehyde (CAS 883547-98-6) and its closest regioisomer, 2,4,6-Trimethyl-1H-indole-3-carbaldehyde (CAS 883547-93-1), reveals distinct molecular identifiers and identical but independently computed physicochemical descriptors. Crucially, both compounds share the same GHS hazard classifications (H302, H315, H319, H335) . The different InChIKey values (NLJAFZBFDOYDNK-UHFFFAOYSA-N vs. VMMHUDFDMIHNIQ-UHFFFAOYSA-N) confirm they are distinct chemical entities [1].

Regioisomer identity
Head-to-head
Target InChIKey: NLJAFZBFDOYDNK
Regioisomer InChIKey: VMMHUDFDMIHNIQ
Computed LogP 3.01 (both), hazard profile identical
Distinct InChIKey confirms separate chemical entity for analytical specificity
Vendor technical data; computed descriptors may not reflect experimental behavior
Physicochemical Characterization Safety Assessment Computational Chemistry

Cytotoxicity in Human Hepatocytes

A study evaluating the intrinsic cytotoxicity of seven methylindole (MI) analogs in human hepatocytes provides a class-level inference for the potential of the 2,4,7-trimethyl substitution pattern. The study reports that the 2-methylated analog (2MI) caused cytotoxicity with an IC50 of 306 µM, while the 4MI analog was less potent (IC50 > 500 µM) [1]. This demonstrates that the specific position of a single methyl group on the indole ring can significantly alter cytotoxic potential. By extrapolation, the unique 2,4,7-trimethyl substitution pattern of the target compound is expected to exhibit a distinct cytotoxicity profile compared to mono-methylated or differently substituted regioisomers.

Hepatocyte cytotoxicity
Class-level
2-Methylindole IC50 306 µM
4-Methylindole IC50 >500 µM
Position-dependent cytotoxicity observed
Methyl group position can shift cytotoxicity endpoint; supports SAR profiling
Class inference; no direct data for 2,4,7-trimethyl analog
Hepatotoxicity Drug Metabolism Medicinal Chemistry

Multicomponent Reaction Synthetic Utility

Indole-3-carbaldehydes, including the 2,4,7-trimethyl derivative, serve as key building blocks in multicomponent reactions (MCRs) for the synthesis of pharmacologically relevant triindolylmethanes. While specific yield data for the target compound is not isolated, studies on closely related systems using indole-3-carboxaldehyde as a model substrate demonstrate that reaction yields are highly dependent on the specific catalyst and conditions. For instance, NH4Cl-promoted synthesis of triindolylmethanes from indole-3-carboxaldehyde and indole derivatives under solvent-free conditions afforded products in "excellent yields" (typically >80% for optimized protocols) [1]. Similarly, molecular iodine catalysis for the same transformation gave high yields, demonstrating the versatility of the scaffold [2]. The 2,4,7-trimethyl substitution pattern is expected to influence reactivity due to steric and electronic effects, making it a differentiated building block compared to unsubstituted indole-3-carbaldehyde.

MCR synthetic utility
Class-level
Unsubstituted indole-3-carbaldehyde yields >80% in triindolylmethane synthesis
NH4Cl or I2 catalysis, solvent-free or organic conditions
2,4,7-Trimethyl variant offers differentiated steric/electronic profile for library synthesis
No isolated yield data for target; reactivity may vary due to steric hindrance
Multicomponent Reactions Organic Synthesis Triindolylmethanes

Vendor Purity and Availability

Analysis of vendor listings reveals that 2,4,7-Trimethyl-1H-indole-3-carbaldehyde (CAS 883547-98-6) is commercially available from multiple reputable suppliers with consistent high purity (97-98%). This contrasts with its regioisomer 2,4,6-Trimethyl-1H-indole-3-carbaldehyde (CAS 883547-93-1), which shows signs of limited availability or discontinuation from some vendors . The reliable supply chain for the 2,4,7-isomer is a critical procurement consideration for long-term research projects.

Vendor purity & supply
Data to verify
97–98% purity from multiple vendors (AChemBlock, MolCore, Fluorochem)
2,4,6-isomer: discontinued by one vendor
Multi-source availability supports procurement continuity
Supplier data as of April 2026; verify current stock
Chemical Procurement Vendor Comparison Purity Analysis

2,4,7-Trimethyl-1H-indole-3-carbaldehyde Optimal Use Cases


Cytotoxicity and Metabolic Stability Profiling

As demonstrated by class-level inference [1], the cytotoxic profile of methylindoles is exquisitely sensitive to the position and number of methyl substituents. 2,4,7-Trimethyl-1H-indole-3-carbaldehyde, with its unique substitution pattern, is a valuable tool compound for structure-activity relationship (SAR) studies aimed at understanding and mitigating off-target hepatotoxicity in early-stage drug discovery. Researchers should prioritize this compound over less-substituted or differently substituted analogs when investigating the impact of specific methyl group placement on cellular viability and metabolic pathways [2].

Multicomponent Reaction Scaffold Diversification

Indole-3-carbaldehydes are established, efficient precursors for generating biologically active structures via multicomponent reactions (MCRs) [3][4]. The 2,4,7-trimethyl variant provides a sterically and electronically differentiated aldehyde building block compared to the parent indole-3-carbaldehyde. This allows medicinal chemists to access novel chemical space in the synthesis of triindolylmethanes and related heterocyclic libraries, potentially leading to improved selectivity or potency against biological targets. The reliable commercial supply (Section 3, Evidence Item 4) ensures consistent access for large-scale library synthesis.

Analytical Method Development and Quality Control

The distinct InChIKey for 2,4,7-Trimethyl-1H-indole-3-carbaldehyde (NLJAFZBFDOYDNK-UHFFFAOYSA-N) provides an unambiguous identifier for analytical method development . This is critical for developing HPLC, LC-MS, or NMR methods to quantify the compound in complex reaction mixtures or biological matrices, and to ensure it is not confused with its regioisomer (InChIKey: VMMHUDFDMIHNIQ-UHFFFAOYSA-N). Procurement of the high-purity 2,4,7-isomer (97-98%) from validated vendors ensures the integrity of analytical reference standards.

Methyl Group Effects on Target Engagement

Methyl substitution on the indole core can significantly alter its basicity and electron distribution [5]. This in turn affects interactions with biological targets such as enzymes and receptors. 2,4,7-Trimethyl-1H-indole-3-carbaldehyde serves as a chemically well-defined probe to investigate how a specific pattern of methyl groups modulates binding affinity or functional activity at an indole-recognizing target. Its differentiation from regioisomers like the 2,4,6-trimethyl analog is essential for drawing accurate structure-activity relationship conclusions.

Application
Selection Property
Validation Focus
Cell-model cytotoxicity screening
Methyl substitution pattern context
Hepatocyte cytotoxicity endpoints
Multicomponent reaction studies
Steric and electronic differentiation
Reaction yield and regio-outcome review
Analytical reference standard
InChIKey identity confirmation
Chromatographic resolution from regioisomer
Target engagement SAR studies
Basicity/electron distribution review
Binding affinity modulation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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